molecular formula C24H20N4O8 B011625 10'-O-Demethylstreptonigrin CAS No. 105933-56-0

10'-O-Demethylstreptonigrin

Cat. No. B011625
M. Wt: 492.4 g/mol
InChI Key: HXXIUDYBAVHRJV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'10'-O-Demethylstreptonigrin' is a natural product that is isolated from the marine actinomycete Streptomyces sp. SBT345. It belongs to the class of streptonigrin antibiotics and exhibits potent cytotoxic activity against cancer cells. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of '10'-O-Demethylstreptonigrin' in scientific research.

Mechanism Of Action

The mechanism of action of '10'-O-Demethylstreptonigrin' involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. These mechanisms contribute to the potent cytotoxic activity of '10'-O-Demethylstreptonigrin' against cancer cells.

Biochemical And Physiological Effects

'10'-O-Demethylstreptonigrin' has been found to induce DNA damage and cell cycle arrest in cancer cells. It also exhibits anti-inflammatory and antioxidant activity. In addition, it has been found to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages And Limitations For Lab Experiments

The advantages of using '10'-O-Demethylstreptonigrin' in lab experiments include its potent cytotoxic activity against cancer cells, its ability to induce DNA damage and cell cycle arrest, and its potential applications as a lead compound for the development of new anticancer and antimicrobial agents. However, the limitations include the limited natural supply of the compound, the need for efficient synthetic methods, and the potential toxicity to normal cells.

Future Directions

For the research on '10'-O-Demethylstreptonigrin' include the development of efficient synthetic methods for its production, the investigation of its potential applications in the development of new anticancer and antimicrobial agents, and the elucidation of its mechanism of action at the molecular level. In addition, the evaluation of its toxicity and pharmacokinetic properties in vivo is necessary for its further development as a therapeutic agent.

Synthesis Methods

The synthesis of '10'-O-Demethylstreptonigrin' involves the isolation of the compound from Streptomyces sp. SBT345, followed by purification and characterization using various spectroscopic techniques. However, due to the limited natural supply of the compound, there is a need for the development of efficient synthetic methods for its production.

Scientific Research Applications

'10'-O-Demethylstreptonigrin' has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. It also exhibits antibacterial and antifungal activity. Due to its potent activity, '10'-O-Demethylstreptonigrin' has potential applications in the development of new anticancer and antimicrobial agents.

properties

CAS RN

105933-56-0

Product Name

10'-O-Demethylstreptonigrin

Molecular Formula

C24H20N4O8

Molecular Weight

492.4 g/mol

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2,4-dihydroxy-3-methoxyphenyl)-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C24H20N4O8/c1-8-13(9-5-7-12(29)22(35-2)19(9)30)14(25)18(28-16(8)24(33)34)11-6-4-10-17(27-11)21(32)15(26)23(36-3)20(10)31/h4-7,29-30H,25-26H2,1-3H3,(H,33,34)

InChI Key

HXXIUDYBAVHRJV-UKTHLTGXSA-N

Isomeric SMILES

CC\1=C(NC(=C(/C1=C/2\C=CC(=O)C(=C2O)OC)N)C3=NC4=C(C=C3)C(=O)C(=C(C4=O)N)OC)C(=O)O

SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)O)OC)O

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)O)OC)O

synonyms

10'-O-demethylstreptonigrin
10'-O-desmethylstreptonigrin

Origin of Product

United States

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